Cas no 1261484-22-3 ((2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine)

(2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a fluorinated biphenyl derivative featuring a dimethylamine substituent at the 3-position, a fluorine atom at the 2-position, and a trifluoromethoxy group at the 2'-position. This compound exhibits structural characteristics that may enhance its electronic and steric properties, making it a potential intermediate in pharmaceutical or agrochemical synthesis. The fluorine and trifluoromethoxy groups contribute to increased lipophilicity and metabolic stability, while the dimethylamine moiety offers a reactive site for further functionalization. Its well-defined molecular architecture suggests utility in the development of bioactive molecules, particularly where electron-withdrawing or sterically demanding substituents are desired. The compound is typically handled under controlled conditions due to its specialized reactivity.
(2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine structure
1261484-22-3 structure
Product name:(2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
CAS No:1261484-22-3
MF:C15H13F4NO
Molecular Weight:299.263437986374
CID:4990619

(2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine 化学的及び物理的性質

名前と識別子

    • (2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
    • インチ: 1S/C15H13F4NO/c1-20(2)12-8-5-7-11(14(12)16)10-6-3-4-9-13(10)21-15(17,18)19/h3-9H,1-2H3
    • InChIKey: KJEDJFMKEIHMJX-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC=C1C1C=CC=CC=1OC(F)(F)F)N(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 334
  • XLogP3: 5
  • トポロジー分子極性表面積: 12.5

(2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011011550-250mg
(2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
1261484-22-3 97%
250mg
$494.40 2023-09-03
Alichem
A011011550-500mg
(2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
1261484-22-3 97%
500mg
$831.30 2023-09-03
Alichem
A011011550-1g
(2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
1261484-22-3 97%
1g
$1504.90 2023-09-03

(2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine 関連文献

(2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamineに関する追加情報

Compound CAS No. 1261484-22-3: (2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

The compound (2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine, identified by the CAS number 1261484-22-3, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a biphenyl system substituted with fluorine and trifluoromethoxy groups, along with a dimethylamine substituent. The combination of these functional groups imparts distinctive electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and development. The presence of fluorine atoms in the biphenyl ring enhances the molecule's lipophilicity, which is a critical factor in determining drug bioavailability. Additionally, the trifluoromethoxy group contributes to increased electron-withdrawing effects, further modulating the electronic properties of the compound. These features make (2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine a promising candidate for exploring novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

In the realm of materials science, this compound has shown potential as a building block for advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The biphenyl core provides structural rigidity, while the dimethylamine group introduces flexibility, creating a balance that is advantageous for electronic applications. Researchers have demonstrated that incorporating such molecules into polymer frameworks can significantly enhance charge transport properties, paving the way for more efficient electronic devices.

The synthesis of (2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include Friedel-Crafts alkylation for introducing substituents onto the aromatic ring and subsequent functionalization to introduce the dimethylamine group. Recent advancements in catalysis have enabled higher yields and improved selectivity in these reactions, making the synthesis more efficient and scalable.

From an environmental perspective, understanding the fate and behavior of this compound in various ecosystems is crucial. Studies have shown that fluorinated aromatic compounds can exhibit persistence in certain environments due to their strong carbon-fluorine bonds. However, ongoing research aims to develop biodegradation pathways or alternative synthesis routes that minimize environmental impact while maintaining the compound's desirable properties.

In conclusion, (2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine represents a versatile molecule with applications spanning drug discovery, materials science, and chemical synthesis. Its unique structure and functional groups continue to inspire innovative research directions, underscoring its importance in advancing modern chemistry.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司